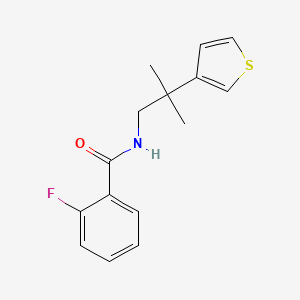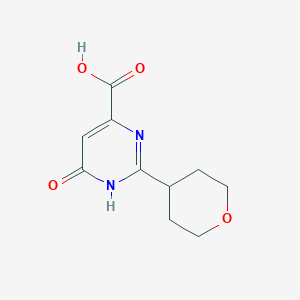
2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid” is a chemical compound. It is also known by other names such as tetrahydropyranyl-4-acetic acid, tetrahydropyran-4-yl-acetic acid, 2-oxan-4-yl acetic acid, and 2-tetrahydro-2h-pyran-4-yl acetic acid . The IUPAC name for this compound is 2-(oxan-4-yl)acetic acid .
Mécanisme D'action
The mechanism of action of 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as thymidine phosphorylase and dihydrofolate reductase, which are involved in DNA synthesis. It has also been found to inhibit the replication of certain viruses, such as HIV and herpes simplex virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been reported to reduce the production of inflammatory cytokines and exhibit neuroprotective effects in the brain. Moreover, it has been found to exhibit herbicidal and fungicidal activities by inhibiting the growth of certain plant and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid in lab experiments include its potential applications in various fields, its moderate to good yield in the synthesis method, and its ability to inhibit the activity of certain enzymes and viruses. However, its limitations include the lack of understanding of its mechanism of action, the variability in yield depending on the reaction conditions, and the need for further research to fully understand its potential applications.
Orientations Futures
There are many future directions for the study of 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid. One potential direction is the further investigation of its potential applications in the treatment of Alzheimer's disease. Another direction is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the development of materials such as liquid crystals and organic semiconductors.
Méthodes De Synthèse
The synthesis of 2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid can be achieved through various methods, including the reaction of 4-cyanopyrimidine with 4-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,4-dioxo-6-(tetrahydrofuran-4-yl)pyrimidine with ethyl chloroformate in the presence of triethylamine. The yield of the synthesis method varies depending on the reaction conditions, but it is generally reported to be moderate to good.
Applications De Recherche Scientifique
2-(Oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease. In the field of agrochemicals, it has been found to exhibit herbicidal and fungicidal activities. Moreover, it has been investigated for its potential applications in the development of materials such as liquid crystals and organic semiconductors.
Propriétés
IUPAC Name |
2-(oxan-4-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-8-5-7(10(14)15)11-9(12-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCLKGAYSQGBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

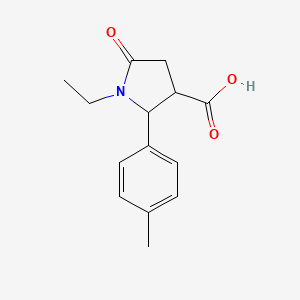
![N-(4-{[3-(4-cyano-3-methyl-1-oxopyrido[1,2-a]benzimidazol-5(1H)-yl)-2-hydroxypropyl]amino}phenyl)acetamide](/img/structure/B2909943.png)
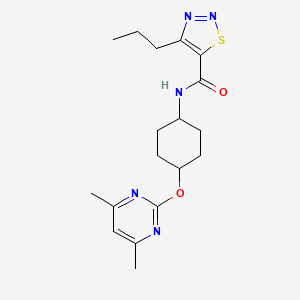
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909945.png)
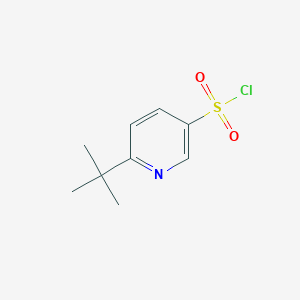
![7-Chloro-2-[(propylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2909947.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride](/img/structure/B2909949.png)


![3-(2-methoxyethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2909952.png)
![1-[2-(2-Aminoethoxy)ethyl]pyrrole-2,5-dione](/img/structure/B2909953.png)
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2909954.png)
![1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one](/img/structure/B2909955.png)
